molecular formula C7H13N5 B3013185 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine CAS No. 67869-95-8

1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine

Cat. No.: B3013185
CAS No.: 67869-95-8
M. Wt: 167.216
InChI Key: OEQQSRKLXHARQU-UHFFFAOYSA-N
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Description

1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine is a heterocyclic compound that features a triazole ring fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the triazole ring, known for its biological activity, makes this compound a valuable candidate for various applications in drug development and other scientific research fields.

Scientific Research Applications

1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole ring, such as this one, are known to bind to the iron in the heme moiety ofCYP-450 enzymes . These enzymes play a crucial role in the metabolism of various substances in the body.

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting the metabolism of other substances in the body.

Pharmacokinetics

Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds, which can improve their pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,4-triazole with piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • 4-methyl-4H-1,2,4-triazol-3-yl)methanol
  • 4-methyl-4H-1,2,4-triazol-3-yl)methanamine

Comparison: 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine is unique due to the presence of both the triazole and piperazine rings, which confer distinct chemical and biological properties. Compared to other triazole derivatives, this compound may exhibit enhanced stability and specific binding affinity to certain biological targets, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

1-(4-methyl-1,2,4-triazol-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5/c1-11-6-9-10-7(11)12-4-2-8-3-5-12/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQQSRKLXHARQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67869-95-8
Record name 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine
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